Cas no 2228839-84-5 (3-(2,6-difluoro-4-methylphenoxy)azetidine)

3-(2,6-difluoro-4-methylphenoxy)azetidine 化学的及び物理的性質
名前と識別子
-
- 3-(2,6-difluoro-4-methylphenoxy)azetidine
- EN300-1758698
- SCHEMBL20176853
- 2228839-84-5
-
- インチ: 1S/C10H11F2NO/c1-6-2-8(11)10(9(12)3-6)14-7-4-13-5-7/h2-3,7,13H,4-5H2,1H3
- InChIKey: WLTIYDZJDHVSCI-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C)C=C(C=1OC1CNC1)F
計算された属性
- せいみつぶんしりょう: 199.08087030g/mol
- どういたいしつりょう: 199.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 21.3Ų
3-(2,6-difluoro-4-methylphenoxy)azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1758698-0.05g |
3-(2,6-difluoro-4-methylphenoxy)azetidine |
2228839-84-5 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1758698-10.0g |
3-(2,6-difluoro-4-methylphenoxy)azetidine |
2228839-84-5 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1758698-0.25g |
3-(2,6-difluoro-4-methylphenoxy)azetidine |
2228839-84-5 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1758698-0.5g |
3-(2,6-difluoro-4-methylphenoxy)azetidine |
2228839-84-5 | 0.5g |
$1234.0 | 2023-09-20 | ||
Enamine | EN300-1758698-2.5g |
3-(2,6-difluoro-4-methylphenoxy)azetidine |
2228839-84-5 | 2.5g |
$2520.0 | 2023-09-20 | ||
Enamine | EN300-1758698-1g |
3-(2,6-difluoro-4-methylphenoxy)azetidine |
2228839-84-5 | 1g |
$1286.0 | 2023-09-20 | ||
Enamine | EN300-1758698-5.0g |
3-(2,6-difluoro-4-methylphenoxy)azetidine |
2228839-84-5 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1758698-1.0g |
3-(2,6-difluoro-4-methylphenoxy)azetidine |
2228839-84-5 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1758698-0.1g |
3-(2,6-difluoro-4-methylphenoxy)azetidine |
2228839-84-5 | 0.1g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1758698-5g |
3-(2,6-difluoro-4-methylphenoxy)azetidine |
2228839-84-5 | 5g |
$3728.0 | 2023-09-20 |
3-(2,6-difluoro-4-methylphenoxy)azetidine 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
3-(2,6-difluoro-4-methylphenoxy)azetidineに関する追加情報
3-(2,6-Difluoro-4-methylphenoxy)azetidine (CAS No. 2228839-84-5): A Versatile Building Block in Modern Pharmaceutical Chemistry
In the rapidly evolving field of pharmaceutical chemistry, 3-(2,6-difluoro-4-methylphenoxy)azetidine (CAS No. 2228839-84-5) has emerged as a crucial intermediate with significant potential in drug discovery and development. This azetidine derivative combines the unique structural features of a difluorinated aromatic ring with the constrained geometry of an azetidine moiety, making it particularly valuable for medicinal chemistry applications.
The molecular structure of 3-(2,6-difluoro-4-methylphenoxy)azetidine features a four-membered azetidine ring connected to a 2,6-difluoro-4-methylphenyl group through an oxygen linker. This combination creates a scaffold with interesting physicochemical properties, including moderate lipophilicity and improved metabolic stability compared to larger heterocyclic systems. The presence of fluorine atoms at the 2- and 6-positions of the aromatic ring enhances the compound's ability to participate in key molecular interactions, while the methyl group at the 4-position provides additional steric and electronic modulation.
Recent trends in drug discovery have shown growing interest in small-ring heterocycles like azetidines, as evidenced by numerous publications and patent applications. The 3-(2,6-difluoro-4-methylphenoxy)azetidine scaffold has attracted particular attention for its potential in addressing challenging biological targets. Researchers are actively exploring its incorporation into molecules targeting GPCRs, kinases, and various enzymatic systems, with several candidates showing promising results in preclinical studies.
The synthesis of 3-(2,6-difluoro-4-methylphenoxy)azetidine typically involves multi-step procedures that carefully control the introduction of the difluoromethylphenoxy moiety to the azetidine core. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's commitment to sustainable practices. Analytical characterization of this compound typically employs advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure high purity and proper structural confirmation.
From a drug design perspective, the 3-(2,6-difluoro-4-methylphenoxy)azetidine structure offers several advantages. The azetidine ring provides conformational constraint that can enhance binding affinity and selectivity, while the fluorine atoms can improve membrane permeability and influence the compound's pharmacokinetic profile. These features make it particularly valuable in the development of CNS-targeting drugs and anti-inflammatory agents, where such properties are often crucial for therapeutic success.
The commercial availability of 3-(2,6-difluoro-4-methylphenoxy)azetidine (CAS No. 2228839-84-5) has expanded significantly in recent years, with multiple suppliers offering this pharmaceutical intermediate at various purity grades. Market analysis indicates steady growth in demand for such specialized heterocyclic building blocks, driven by ongoing research in precision medicine and targeted therapies. The compound's stability under standard storage conditions and compatibility with common synthetic transformations further contribute to its utility in medicinal chemistry programs.
Looking forward, the application potential of 3-(2,6-difluoro-4-methylphenoxy)azetidine appears bright. With increasing emphasis on fragment-based drug discovery and structure-activity relationship studies, this scaffold is likely to find broader use in hit-to-lead optimization campaigns. Its balanced combination of size, polarity, and three-dimensional character makes it particularly suitable for addressing challenging biological targets that require careful spatial positioning of functional groups.
For researchers working with 3-(2,6-difluoro-4-methylphenoxy)azetidine, proper handling procedures should always be followed, including the use of appropriate personal protective equipment and engineering controls. While not classified as hazardous under standard regulations, prudent laboratory practices are recommended when working with any chemical substance. Material Safety Data Sheets (MSDS) should be consulted for specific handling and storage recommendations.
The scientific literature contains numerous examples of successful applications of the 3-(2,6-difluoro-4-methylphenoxy)azetidine motif in drug discovery. Recent publications have highlighted its incorporation into novel kinase inhibitors, receptor modulators, and other biologically active compounds. These case studies demonstrate the scaffold's versatility and its ability to contribute meaningfully to the optimization of key drug properties such as potency, selectivity, and metabolic stability.
As the pharmaceutical industry continues to explore new chemical space for drug discovery, 3-(2,6-difluoro-4-methylphenoxy)azetidine (CAS No. 2228839-84-5) stands out as a valuable tool in the medicinal chemist's toolbox. Its unique structural features and demonstrated utility in various therapeutic areas ensure its continued relevance in the search for innovative medicines. With ongoing advances in synthetic methodology and biological screening technologies, this compound is poised to contribute to future breakthroughs in healthcare and medicine.
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